
2-ethoxyethyl Nitrite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethoxyethyl nitrite is an organic compound with the chemical formula C4H9NO2. It is a nitrite ester derived from 2-ethoxyethanol and nitrous acid. This compound is known for its applications in organic synthesis and its role as a reagent in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethoxyethyl nitrite can be synthesized through the reaction of 2-ethoxyethanol with nitrous acid. The reaction typically occurs in an aqueous medium and is facilitated by maintaining the pH between 7.5 and 11 at a temperature of 25°C . The reaction can be represented as follows: [ \text{C2H5OC2H4OH} + \text{HNO2} \rightarrow \text{C2H5OC2H4ONO} + \text{H2O} ]
Industrial Production Methods: In industrial settings, the production of this compound involves the continuous addition of nitrous acid to a solution of 2-ethoxyethanol under controlled conditions. The reaction is monitored to ensure complete conversion and to minimize the formation of by-products. The product is then purified through distillation or other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethoxyethyl nitrite undergoes various chemical reactions, including:
Nitrosation: It can nitrosate amines to form nitrosamines.
Oxidation: It can be oxidized to form corresponding nitro compounds.
Substitution: It can participate in nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Nitrosation: Typically involves secondary amines and occurs in alkaline conditions (e.g., 0.1 M NaOH at 25°C).
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles like thiourea, cysteine, and other sulfur-containing compounds.
Major Products:
Nitrosamines: Formed from nitrosation reactions.
Nitro Compounds: Result from oxidation reactions.
Substituted Products: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
2-Ethoxyethyl nitrite has several applications in scientific research:
Chemistry: Used as a reagent for nitrosation reactions and in the synthesis of diazopeptides.
Biology: Studied for its potential role in generating nitric oxide in biological systems.
Industry: Utilized in the production of various organic compounds and as an intermediate in chemical synthesis.
Mécanisme D'action
The primary mechanism of action of 2-ethoxyethyl nitrite involves the release of nitric oxide (NO). When it reacts with biological reductones, such as ascorbic acid, it generates NO, which is a potent vasodilator. The molecular targets include vascular smooth muscle cells, where NO activates guanylate cyclase, leading to the production of cyclic guanosine monophosphate (cGMP). This results in the relaxation of smooth muscle cells and vasodilation .
Comparaison Avec Des Composés Similaires
Isoamyl Nitrite: Another nitrite ester used for similar applications.
Butyl Nitrite: Known for its use in organic synthesis and as a reagent.
Ethyl Nitrite: Shares similar chemical properties and applications.
Uniqueness: 2-Ethoxyethyl nitrite is unique due to its specific reactivity with nucleophiles and its ability to generate nitric oxide under physiological conditions. Its relatively mild reaction conditions and high selectivity make it a valuable reagent in both laboratory and industrial settings .
Propriétés
Numéro CAS |
41051-51-8 |
|---|---|
Formule moléculaire |
C4H9NO3 |
Poids moléculaire |
119.12 g/mol |
Nom IUPAC |
2-ethoxyethyl nitrite |
InChI |
InChI=1S/C4H9NO3/c1-2-7-3-4-8-5-6/h2-4H2,1H3 |
Clé InChI |
UAQPVXNVJIGRGE-UHFFFAOYSA-N |
SMILES canonique |
CCOCCON=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




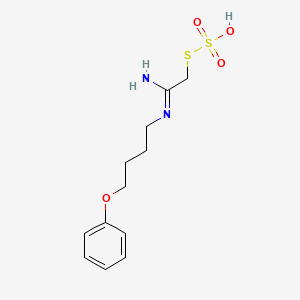
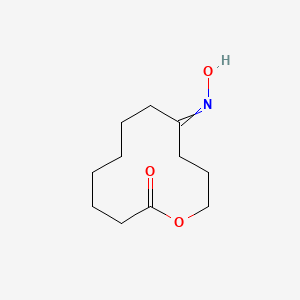
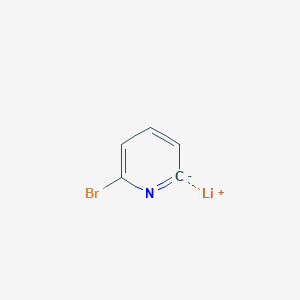

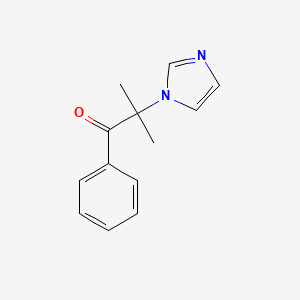




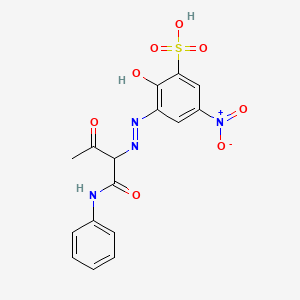
![4-[1-(2-Hydroxy-5-methylphenyl)prop-2-enyl]benzonitrile](/img/structure/B14666917.png)
phosphanium bromide](/img/structure/B14666925.png)
